![molecular formula C32H46O8 B12811816 [(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate” is a complex organic molecule characterized by multiple hydroxyl, keto, and acetate functional groups. This compound is notable for its intricate structure, which includes a cyclopenta[a]phenanthrene core, a common motif in many biologically active steroids and terpenoids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. Key steps may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving diketones or related intermediates.
Functional group modifications: Introduction of hydroxyl and keto groups through selective oxidation and reduction reactions.
Acetylation: The final step often involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques like:
Flow chemistry: For continuous synthesis and better control over reaction conditions.
Biocatalysis: Using enzymes to achieve specific functional group transformations with high selectivity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Keto groups can be reduced to hydroxyl groups using reagents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acetylation reagents: Acetic anhydride, pyridine.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various esters or ethers depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of complex natural products: This compound can serve as an intermediate in the synthesis of more complex molecules.
Study of reaction mechanisms: Its complex structure makes it a good candidate for studying various organic reactions.
Biology
Biological activity studies: Due to its structural similarity to steroids, it can be used in studies related to hormone activity and receptor binding.
Medicine
Drug development: Potential use in the development of new pharmaceuticals, particularly those targeting steroid receptors.
Industry
Material science: Its unique structure can be explored for the development of new materials with specific properties.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as steroid receptors. The hydroxyl and keto groups play crucial roles in binding to these receptors, influencing various biological pathways. The acetate group may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups.
Testosterone: Another steroid with a similar core structure but different functional groups.
Uniqueness
This compound’s unique combination of functional groups (hydroxyl, keto, and acetate) distinguishes it from other steroids and terpenoids, potentially offering unique biological activities and applications.
Would you like more details on any specific section?
属性
分子式 |
C32H46O8 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19?,21-,22?,25?,26-,29?,30?,31?,32?/m1/s1 |
InChI 键 |
WTBZNVRBNJWSPF-SLKCYTCGSA-N |
手性 SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1[C@@H](CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)[C@H](C4(C)C)O)C)C)C)O)O |
规范 SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




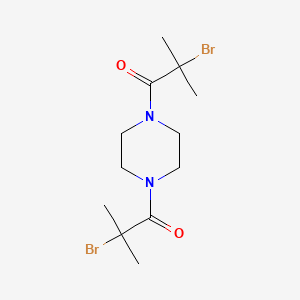
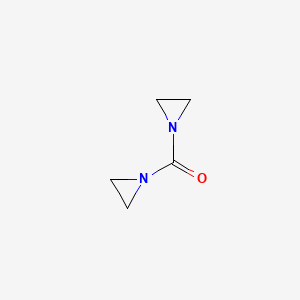
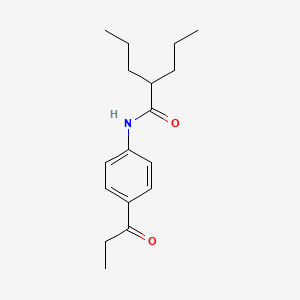
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
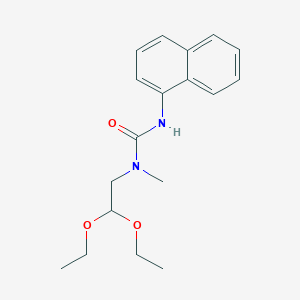
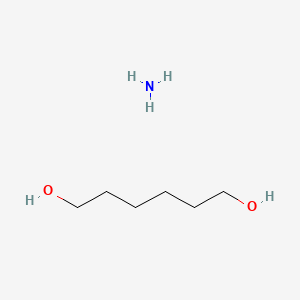
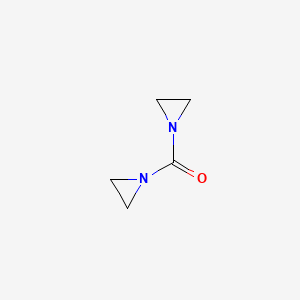
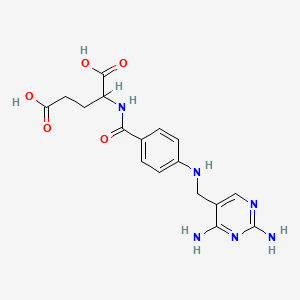
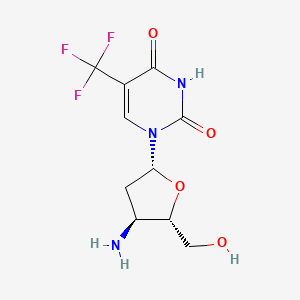
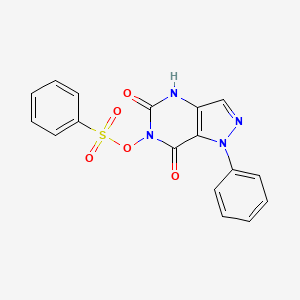
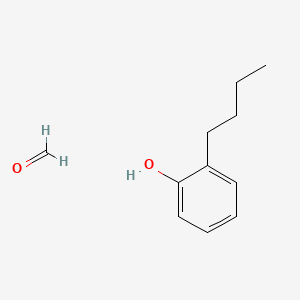
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
